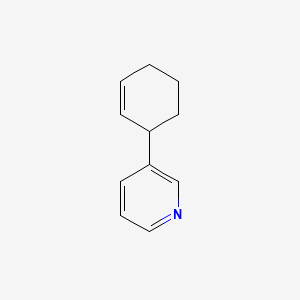

3-(2-Cyclohexenyl)pyridine

Description

3-(2-Cyclohexenyl)pyridine (CAS: Not explicitly listed; Catalog No. 106058 ) is a pyridine derivative featuring a cyclohexenyl substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol . Unlike polar substituents (e.g., piperidinylmethoxy), the cyclohexenyl group is non-polar, suggesting distinct solubility and reactivity profiles.

Properties

IUPAC Name |

3-cyclohex-2-en-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h2,4-5,7-10H,1,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNKHDBVZOCVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexenyl)pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexenyl bromide with pyridine in the presence of a base such as potassium carbonate can yield 3-(2-Cyclohexenyl)pyridine .

Industrial Production Methods: Industrial production of 3-(2-Cyclohexenyl)pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclohexenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, halogenating agents.

Major Products Formed:

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Cyclohexylpyridine.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-(2-Cyclohexenyl)pyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmacophore in drug discovery and development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexenyl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Isomers: Positional Variations

- 2-(2-Cyclohexenyl)pyridine (Catalog No. 106052 ): Structure: Cyclohexenyl group at the 2-position of pyridine. Molecular Formula: C₁₁H₁₃N (identical to 3-(2-cyclohexenyl)pyridine). Key Differences:

- The positional isomerism affects electronic distribution and steric interactions. For example, the 2-substituted isomer may exhibit altered dipole moments and hydrogen-bonding capabilities compared to the 3-substituted derivative.

- Applications: Positional isomers often differ in biological activity. For instance, 3-substituted pyridines are more common in drug design due to favorable binding geometries .

2.2 Functional Group Variations

- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives (e.g., LSD1 inhibitors ):

- The piperidinylmethoxy group introduces a basic amine and ether linkage, enabling hydrogen bonding and electrostatic interactions with biological targets like LSD1 (e.g., interaction with Asp555 ).

- Bioactivity : These derivatives are potent LSD1 inhibitors (Ki values as low as 29 nM ), whereas 3-(2-cyclohexenyl)pyridine lacks polar groups critical for enzyme inhibition.

- Selectivity: Piperidinylmethoxy derivatives show >160-fold selectivity over monoamine oxidases (MAOs) due to optimized steric and electronic complementarity .

- 3-(2-Chlorophenoxy)pyridine (CAS: 28232-41-9 ): Structure: Chlorophenoxy group at the 3-position. Molecular Formula: C₁₁H₈ClNO. Key Differences:

- Synthesis : Synthesized via nucleophilic aromatic substitution (85% yield ), contrasting with the likely radical or cross-coupling routes for cyclohexenyl derivatives.

Biological Activity

Overview

3-(2-Cyclohexenyl)pyridine is an organic compound characterized by its nitrogen-containing heterocyclic structure, specifically a pyridine derivative with a cyclohexenyl group. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The molecular formula of 3-(2-Cyclohexenyl)pyridine is C11H13N, and its synthesis can be achieved through several chemical reactions.

The biological activity of 3-(2-Cyclohexenyl)pyridine is believed to be mediated through several biochemical pathways, primarily involving interactions with biological targets such as enzymes and receptors. Pyridine derivatives are known for their ability to modulate various cellular processes, which can lead to significant pharmacological effects.

Antimicrobial Properties

Research indicates that 3-(2-Cyclohexenyl)pyridine exhibits notable antimicrobial activity. In a study evaluating the antimicrobial efficacy of various compounds, this pyridine derivative demonstrated significant inhibition against several bacterial strains and fungi. The diameter of the inhibition zones was measured as a criterion for activity:

| Compound | Bacteria Strains | Fungi Strains | Inhibition Zone (mm) |

|---|---|---|---|

| 3-(2-Cyclohexenyl)pyridine | Bacillus thuringiensis | Candida albicans | 15 |

| Pseudomonas aeruginosa | Aspergillus ochraceus | 12 | |

| Serratia marcescens | - | 10 |

These results suggest that 3-(2-Cyclohexenyl)pyridine has promising potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in medicinal chemistry .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-(2-Cyclohexenyl)pyridine has been explored for its anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The potential for this compound to serve as a pharmacophore in drug development is significant, especially in targeting inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of pyridine derivatives, including 3-(2-Cyclohexenyl)pyridine. For instance, one study focused on the structure-activity relationship (SAR) of various pyridine derivatives and their effects on Toll-like receptor (TLR) signaling pathways. Compounds structurally related to 3-(2-Cyclohexenyl)pyridine were found to activate TLR8, leading to enhanced immune responses .

Another investigation into the synthesis and biological evaluation of novel thiazolo[3,2-a]pyridines demonstrated that modifications in the pyridine structure could significantly enhance antimicrobial potency, suggesting that similar modifications to 3-(2-Cyclohexenyl)pyridine could yield even more potent derivatives .

Pharmacokinetics

The pharmacokinetic profile of 3-(2-Cyclohexenyl)pyridine remains underexplored; however, initial studies suggest that its bioavailability may be influenced by protodeboronation reactions common in alkyl boronic esters. Understanding these factors will be crucial for optimizing formulations for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.